molecular formula C19H30N2O2 B5690466 1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B5690466
M. Wt: 318.5 g/mol
InChI Key: XPRMVYGQLOXUTB-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for the development of various drugs

Preparation Methods

The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of Povarov cycloaddition reaction followed by N-furoylation processes . Industrial production methods may vary, but they generally involve optimizing these synthetic routes for large-scale production.

Chemical Reactions Analysis

1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-22-18-8-6-7-16(19(18)23-2)15-20-13-9-17(10-14-20)21-11-4-3-5-12-21/h6-8,17H,3-5,9-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRMVYGQLOXUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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